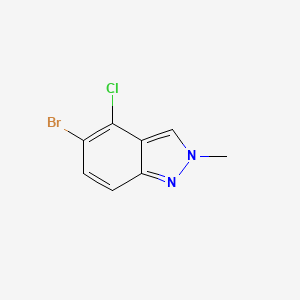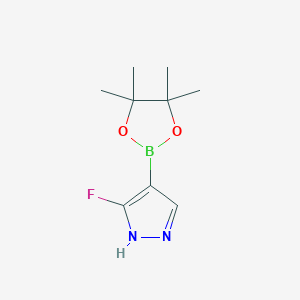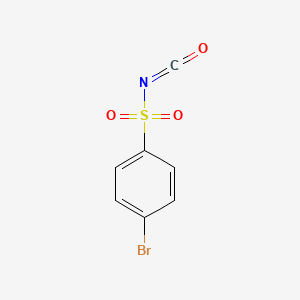
Biotin-PEG4-SS-Alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG(4)-SS-Alkyne is a biotinylation reagent that contains a biotin molecule attached to a polyethylene glycol (PEG) spacer . Biotin is a small molecule that binds with high affinity to both avidins and streptavidins . The PEG spacer increases the hydrophilicity of the molecules .
Synthesis Analysis
The synthesis of Biotin-PEG(4)-SS-Alkyne involves the reaction of N-hydroxysuccinimide (NHS) esters with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . This reaction occurs efficiently and specifically with lysine and N-terminal amino groups .Molecular Structure Analysis
The molecular structure of Biotin-PEG(4)-SS-Alkyne consists of a biotin molecule attached to a PEG spacer. The molecular weight of a similar compound, Biotin-PEG4-NHS Ester, is 588.67 g/mol .Chemical Reactions Analysis
Biotin-PEG(4)-SS-Alkyne can react with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form covalent bonds . The hydrophilic polyethylene glycol (PEG) spacer arm of this reagent imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution .Physical and Chemical Properties Analysis
Biotin-PEG(4)-SS-Alkyne is a solid or viscous liquid with a molecular weight of 281.37 . It is soluble in DMSO . The PEG spacer arm increases the solubility of the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .作用机制
安全和危害
生化分析
Biochemical Properties
Biotin-PEG4-SS-Alkyne plays a crucial role in biochemical reactions, particularly in the field of bioconjugation. The alkyne group of this compound reacts specifically with azide-containing molecules in the presence of a copper catalyst, forming a stable triazole linkage . This reaction is highly efficient and selective, making it ideal for labeling and modifying biomolecules such as proteins, nucleic acids, and lipids.
This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to label proteins with biotin, allowing for their subsequent detection and purification using streptavidin or avidin-based systems. The biotin moiety binds strongly to streptavidin or avidin, forming a stable complex that can be easily isolated from the reaction mixture .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. When introduced into cells, this compound can be used to label specific biomolecules, enabling researchers to track their localization, interactions, and functions. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular responses .
Additionally, this compound can impact gene expression by labeling transcription factors or other regulatory proteins. This allows researchers to study the dynamics of gene regulation and identify target genes influenced by specific signaling pathways. Furthermore, this compound can affect cellular metabolism by labeling metabolic enzymes, providing insights into metabolic flux and pathway regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable triazole linkages with azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules .
At the molecular level, this compound binds to target biomolecules through the biotin moiety, which interacts strongly with streptavidin or avidin. This binding interaction facilitates the detection and purification of the labeled biomolecules. Additionally, the PEG spacer provides flexibility and reduces steric hindrance, ensuring efficient conjugation and minimal interference with the biomolecule’s function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of reducing agents. Under optimal conditions, this compound remains stable and retains its labeling efficiency .
Prolonged exposure to harsh conditions or reducing agents can lead to the degradation of this compound, resulting in decreased labeling efficiency. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein labeling and tracking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively label target biomolecules without causing significant toxicity or adverse effects. At high doses, this compound may exhibit toxic effects, including cellular stress and disruption of normal cellular processes .
Threshold effects have been observed in studies, where a certain dosage of this compound is required to achieve efficient labeling. Beyond this threshold, increasing the dosage does not significantly enhance labeling efficiency but may increase the risk of adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. By labeling these enzymes, researchers can study the dynamics of metabolic flux and identify key regulatory points in metabolic pathways .
The biotin moiety of this compound interacts with biotin-dependent enzymes, such as carboxylases, which play essential roles in metabolic processes. This interaction allows for the precise tracking and quantification of enzyme activity, providing valuable insights into metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The PEG spacer enhances the solubility and stability of this compound, facilitating its transport across cellular membranes .
This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. This compound can be targeted to specific tissues or organs by conjugating it with targeting ligands, allowing for precise delivery and labeling of biomolecules in vivo .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles through the use of targeting peptides or signal sequences .
Once localized, this compound can exert its labeling effects on target biomolecules, providing valuable information on their subcellular distribution and function. This compound can also be used to study the dynamics of protein trafficking and organelle interactions .
属性
IUPAC Name |
4-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(but-3-ynylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49N5O8S3/c1-2-3-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24?,28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMQVSWBFJZVLH-ITYCQJBESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC1[C@H]2[C@@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49N5O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene](/img/structure/B6292744.png)





![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II)](/img/structure/B6292790.png)
![(5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate](/img/structure/B6292792.png)



